5-fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide
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Overview
Description
5-Fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide is a fluorinated aromatic sulfonamide compound with the molecular formula C9H12FNO3S and a molecular weight of 233.26 g/mol . It is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 2-position, and a dimethylsulfonamide group attached to the benzene ring. This compound is known for its high purity and crystalline appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 5-fluoro-2-methoxybenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Sulfonation: The amine group is sulfonated using chlorosulfonic acid to form the sulfonamide.
Methylation: Finally, the sulfonamide is methylated using dimethyl sulfate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as sulfoxides or sulfones.
Reduction: Reduced products such as amines or alcohols.
Coupling: Coupled products with new carbon-carbon bonds.
Scientific Research Applications
5-Fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfonamide group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzenesulfonamide: Lacks the dimethyl groups on the sulfonamide.
2-Methoxy-N,N-dimethylbenzenesulfonamide: Lacks the fluorine atom.
5-Fluoro-N,N-dimethylbenzenesulfonamide: Lacks the methoxy group.
Uniqueness
5-Fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide is unique due to the combination of its fluorine, methoxy, and dimethylsulfonamide groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3S/c1-11(2)15(12,13)9-6-7(10)4-5-8(9)14-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQIWDPHGSATQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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